1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene
Overview
Description
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene is an organic compound characterized by the presence of two ethylhexyl groups and two iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene typically involves the iodination of 1,4-Bis(2-ethylhexyl)benzene. The process can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the 2 and 5 positions on the benzene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the ethylhexyl groups may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like 1,4-Bis(2-ethylhexyl)-2,5-diazidobenzene.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products typically involve the conversion of ethylhexyl groups to simpler hydrocarbons.
Scientific Research Applications
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials, including liquid crystals and polymers.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene depends on its application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution reactions. In biological systems, the compound’s hydrophobic ethylhexyl groups may enhance its interaction with lipid membranes, potentially aiding in drug delivery.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-ethylhexyl)benzene: Lacks the iodine atoms, making it less reactive in substitution reactions.
Bis(2-ethylhexyl) phthalate: A plasticizer with different functional groups and applications.
1,4-Bis(2-ethylhexyl) terephthalate: Used as a plasticizer, with a different structural framework.
Uniqueness
1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene is unique due to the presence of iodine atoms, which enhance its reactivity and potential for functionalization in various chemical processes. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,4-bis(2-ethylhexyl)-2,5-diiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36I2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZQQLJIRWRBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC(=C(C=C1I)CC(CC)CCCC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584517 | |
Record name | 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225512-46-9 | |
Record name | 1,4-Bis(2-ethylhexyl)-2,5-diiodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis-(2-ethylhexyl)-2,5-diiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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